molecular formula C17H20O5 B034938 Dendrophenol CAS No. 108853-14-1

Dendrophenol

Cat. No.: B034938
CAS No.: 108853-14-1
M. Wt: 304.34 g/mol
InChI Key: YTRAYUIKLRABOQ-UHFFFAOYSA-N
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Description

JTT-553 is a novel compound that acts as an inhibitor of the enzyme acyl CoA: diacylglycerol acyltransferase 1. This enzyme is crucial in the re-synthesis of triglycerides from free fatty acids and diacylglycerol. By inhibiting this enzyme, JTT-553 helps to suppress the postprandial elevation of plasma lipids, making it a promising therapeutic agent for conditions such as obesity and type 2 diabetes mellitus .

Mechanism of Action

Dendrophenol: A Comprehensive Review of Its Mechanism of Action

This compound, also known as Moscatilin, is a natural product isolated from the stem of Dendrobium loddigesii Rolfe . It has been recognized for its therapeutic benefits, particularly its antineoplastic activity . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound primarily acts as an inhibitor of NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

It is known to interact with its primary target, nf-κb, leading to changes in the transcription of dna and the production of cytokines . This interaction may result in the inhibition of inflammation and cell proliferation, which could explain its antineoplastic activity .

Biochemical Pathways

This compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound may protect pancreatic β-cell dysfunction and insulin resistance in the liver . It may also up-regulate the abundance of short-chain fatty acids (SCFAs) to stimulate GLP-1 secretion through gut microbiota . .

Pharmacokinetics

Like other polyphenols, it is expected to undergo multiple biotransformations to yield metabolites of different biological properties . The initial site of contact for polyphenols is the saliva, followed by the stomach, where the pH of the fluids and proteins may modify the polyphenol to a certain extent .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antineoplastic activity . By inhibiting NF-κB, this compound may suppress inflammation and cell proliferation, potentially leading to a reduction in tumor growth . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, in vitro plant cultures have shown that elicitors, such as chitosan, salicylic acid, and methyl jasmonate, can enhance the content of this compound . This suggests that the environment in which this compound is produced and administered can significantly impact its action and efficacy.

Preparation Methods

The synthesis of JTT-553 involves several steps, starting with the preparation of the core structure, which is a spiro compoundThe final step involves the formation of the acetic acid monobenzenesulfonate salt . Industrial production methods for JTT-553 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

JTT-553 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JTT-553 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

JTT-553 is unique compared to other acyl CoA: diacylglycerol acyltransferase 1 inhibitors due to its specific structure and high selectivity. Similar compounds include:

JTT-553 stands out due to its high selectivity for acyl CoA: diacylglycerol acyltransferase 1 and its ability to reduce body weight and improve glucose metabolism in animal models .

Properties

IUPAC Name

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRAYUIKLRABOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148752
Record name Dendrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108853-14-1
Record name Moscatilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108853-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dendrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dendrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of dendrophenol and where has it been found?

A1: this compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []

Q2: How potent is this compound's immunosuppressive activity compared to other similar compounds found in Dendrobium species?

A2: While this compound itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] this compound A displayed an IC50 of 1.62 μM, while this compound B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for this compound and other related bibenzyls in the same study. []

Q3: What is the mechanism of action for the immunosuppressive activity of this compound and related compounds?

A3: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.

Q4: Are there any known analytical methods for characterizing and quantifying this compound?

A4: Researchers have employed various spectroscopic techniques to characterize this compound, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining this compound concentrations in plant material or biological samples.

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